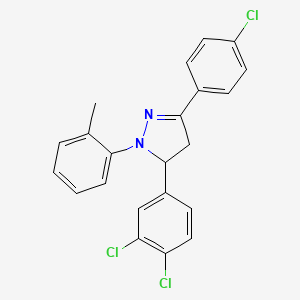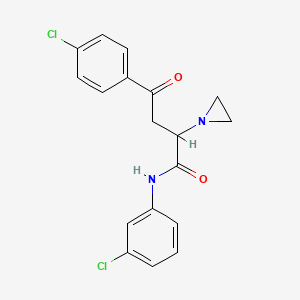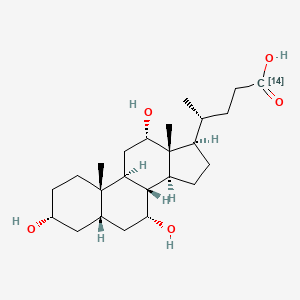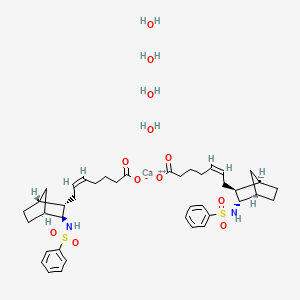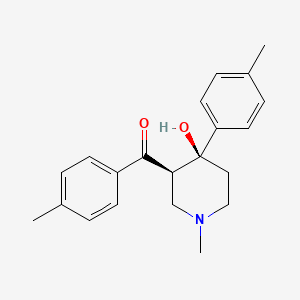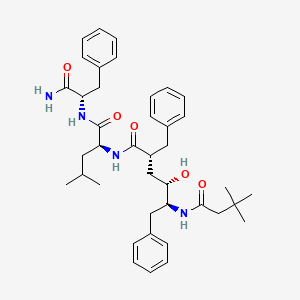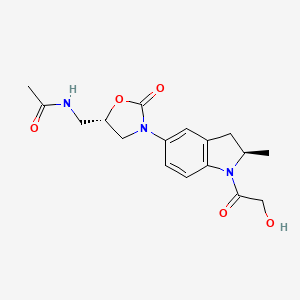![molecular formula C19H21BrN6O8 B12780584 Acetamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]- CAS No. 37395-76-9](/img/structure/B12780584.png)
Acetamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]- is a complex organic compound known for its vibrant color properties. It is often used in various industrial applications, particularly as a dye. The compound’s structure includes a combination of azo, nitro, and bromine groups, which contribute to its unique chemical behavior and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]- typically involves multiple steps:
Diazotization: The process begins with the diazotization of 2-bromo-4,6-dinitroaniline. This involves treating the aniline derivative with nitrous acid, usually generated in situ from sodium nitrite and hydrochloric acid, at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with N-[5-[bis(2-hydroxyethyl)amino]-4-methoxyaniline] under alkaline conditions. This step forms the azo linkage, resulting in the desired azo compound.
Acetylation: The final step involves acetylation of the amino groups with acetic anhydride to form the acetamide derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated control systems to maintain precise reaction conditions. Solvent recovery and recycling are also integral parts of the industrial process to minimize waste and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, forming corresponding ketones or aldehydes.
Reduction: The nitro groups in the compound can be reduced to amino groups using reducing agents like hydrogen in the presence of a catalyst or chemical reductants such as tin(II) chloride.
Substitution: The bromine atom in the compound can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride (SnCl₂) are frequently used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes from hydroxyl groups.
Reduction: Conversion of nitro groups to amino groups.
Substitution: Replacement of the bromine atom with nucleophiles, forming various substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a dye intermediate and in the study of azo compounds’ properties. Its unique structure makes it a subject of interest in synthetic organic chemistry for developing new dyes and pigments.
Biology
In biological research, the compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties. The azo linkage and nitro groups are particularly of interest due to their reactivity and potential bioactivity.
Medicine
While not widely used directly in medicine, derivatives of this compound are explored for their pharmacological properties. The presence of multiple functional groups allows for modifications that can lead to bioactive compounds.
Industry
Industrially, the compound is primarily used as a dye in textiles and plastics. Its vibrant color and stability make it suitable for various applications, including fabric dyeing and coloring of synthetic materials.
Mecanismo De Acción
The compound exerts its effects primarily through its azo linkage and nitro groups. The azo group can undergo reduction in biological systems, leading to the formation of aromatic amines, which can interact with cellular components. The nitro groups can also be reduced to amino groups, which may participate in further biochemical reactions. The exact molecular targets and pathways depend on the specific biological context and the compound’s derivatives.
Comparación Con Compuestos Similares
Similar Compounds
Disperse Blue 79: Another azo dye with similar applications in the textile industry.
Acetamide, N-(2-hydroxyethyl)-: A simpler acetamide derivative used in various industrial applications.
Uniqueness
Acetamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]- is unique due to its combination of functional groups, which impart specific chemical properties and reactivity. The presence of both azo and nitro groups, along with the bromine atom, makes it distinct from simpler azo compounds and other acetamide derivatives.
This compound’s versatility in chemical reactions and its applications in various fields highlight its importance in scientific research and industrial applications.
Propiedades
Número CAS |
37395-76-9 |
|---|---|
Fórmula molecular |
C19H21BrN6O8 |
Peso molecular |
541.3 g/mol |
Nombre IUPAC |
N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)diazenyl]-4-methoxyphenyl]acetamide |
InChI |
InChI=1S/C19H21BrN6O8/c1-11(29)21-14-9-16(24(3-5-27)4-6-28)18(34-2)10-15(14)22-23-19-13(20)7-12(25(30)31)8-17(19)26(32)33/h7-10,27-28H,3-6H2,1-2H3,(H,21,29) |
Clave InChI |
OGRKIVPKJJWCRE-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC(=C(C=C1N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])[N+](=O)[O-])OC)N(CCO)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


